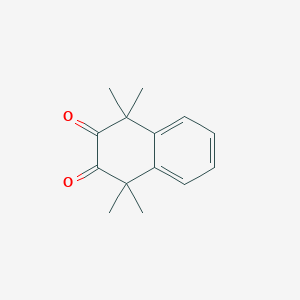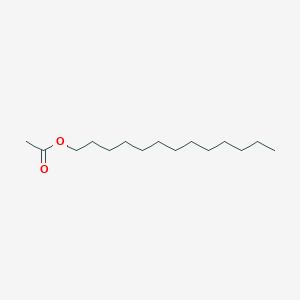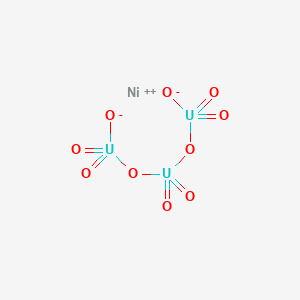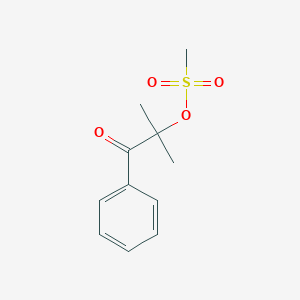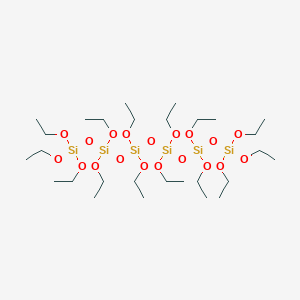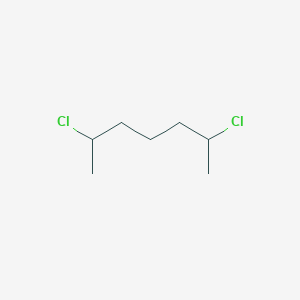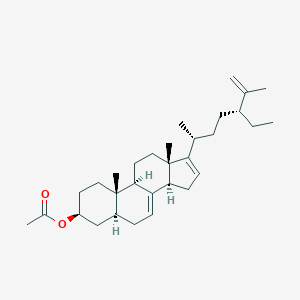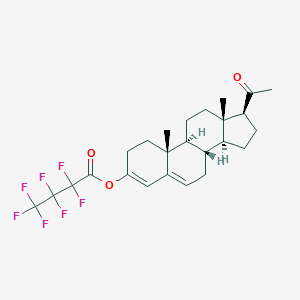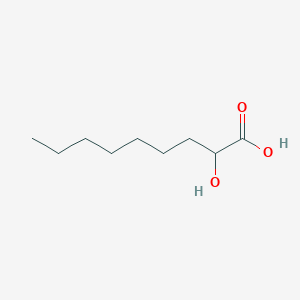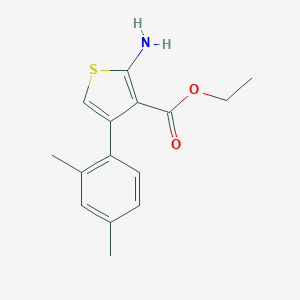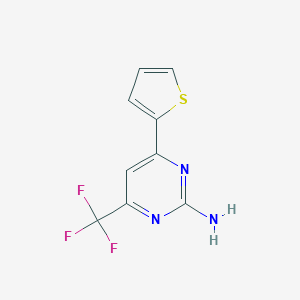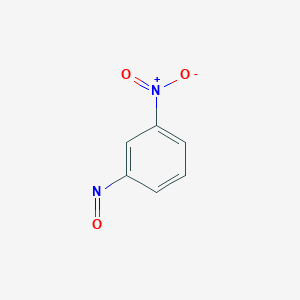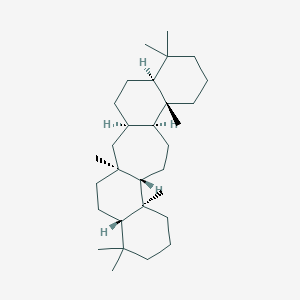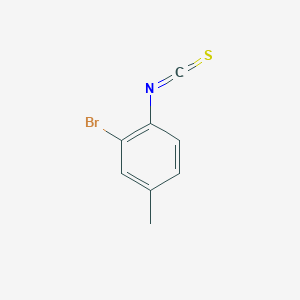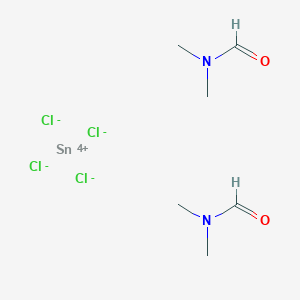
Tetrachlorobis(N,N-dimethylformamide-O)tin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrachlorobis(N,N-dimethylformamide-O)tin, also known as Tin(IV) Chloride Dihydrate, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. This compound is a white crystalline powder that is soluble in water and organic solvents. It has been used in the synthesis of organic compounds, as a catalyst in chemical reactions, and in the production of electronic components. In
Mécanisme D'action
The mechanism of action of Tetrachlorobis(N,N-dimethylformamide-O)tin is not fully understood. However, it is believed to act as a Lewis acid catalyst, which can donate an electron pair to a reactant molecule, facilitating the formation of a new bond. This compound has been shown to be highly effective in promoting chemical reactions, due to its ability to stabilize intermediates and transition states.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Tetrachlorobis(N,N-dimethylformamide-O)tin. However, studies have shown that this compound can be toxic to cells and can cause damage to DNA. It is important to handle this compound with care and to follow proper safety protocols when working with it.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Tetrachlorobis(N,N-dimethylformamide-O)tin is its high catalytic activity, which makes it an ideal catalyst for a wide range of chemical reactions. Additionally, this compound is relatively easy to synthesize and is readily available in the market. However, it is important to note that this compound can be toxic and should be handled with care. It is also important to ensure that proper safety protocols are followed when working with this compound.
Orientations Futures
There are several future directions for the research and development of Tetrachlorobis(N,N-dimethylformamide-O)tin. One potential application is in the field of organic synthesis, where this compound can be used to synthesize new organic compounds with unique properties. Additionally, this compound has shown potential in the treatment of cancer and other diseases, and further research is needed to explore its potential in this area. Finally, there is a need for further studies on the toxicity and safety of this compound, particularly in terms of its potential effects on human health and the environment.
Conclusion:
Tetrachlorobis(N,N-dimethylformamide-O)tin is a highly versatile and effective catalyst that has been extensively studied for its potential applications in various scientific research fields. While there is still much to be learned about the mechanism of action, biochemical and physiological effects, and potential applications of this compound, it is clear that it has significant potential in a wide range of areas. With further research and development, Tetrachlorobis(N,N-dimethylformamide-O)tin could prove to be a valuable tool for scientists and researchers in a variety of fields.
Méthodes De Synthèse
Tetrachlorobis(N,N-dimethylformamide-O)tin can be synthesized by the reaction of tin(IV) chloride and N,N-dimethylformamide. The reaction takes place in the presence of a catalyst, such as aluminum chloride. The product is obtained by evaporating the solvent and recrystallizing the residue from water.
Applications De Recherche Scientifique
Tetrachlorobis(N,N-dimethylformamide-O)tin has been widely used in scientific research as a catalyst in various chemical reactions. It has been used in the synthesis of organic compounds, such as esters, amides, and ethers. This compound has also been used in the production of electronic components, such as transistors and capacitors. Additionally, it has been studied for its potential applications in the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
16902-02-6 |
|---|---|
Nom du produit |
Tetrachlorobis(N,N-dimethylformamide-O)tin |
Formule moléculaire |
C6H13Cl4N2O2Sn |
Poids moléculaire |
406.7 g/mol |
Nom IUPAC |
N,N-dimethylformamide;tin(4+);tetrachloride |
InChI |
InChI=1S/2C3H7NO.4ClH.Sn/c2*1-4(2)3-5;;;;;/h2*3H,1-2H3;4*1H;/q;;;;;;+4/p-4 |
Clé InChI |
XUNZIBRAEVGMKB-UHFFFAOYSA-J |
SMILES |
CN(C)C=O.CN(C)C=O.[Cl-].[Cl-].[Cl-].[Cl-].[Sn+4] |
SMILES canonique |
CN(C)C=O.CN(C)C=O.[Cl-].[Cl-].[Cl-].[Cl-].[Sn+4] |
Autres numéros CAS |
16902-02-6 |
Synonymes |
tetrachlorobis(N,N-dimethylformamide-O)tin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



